Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate
Overview
Description
Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a methoxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the methoxy group. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Carbamate Group: This is typically done by reacting an amine with an isocyanate or by using a carbamoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbamate group would yield an amine.
Scientific Research Applications
Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate can be compared with other similar compounds such as:
This compound: This compound has a similar structure but with different substituents.
Mthis compound: This compound has a methyl group instead of an ethyl group.
Propyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate: This compound has a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[2-methoxy-4-(oxolane-2-carbonylamino)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-15(19)17-11-7-6-10(9-13(11)20-2)16-14(18)12-5-4-8-22-12/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEHLPXQNCQDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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